Ioversol is derived from isophthalamic acid and is characterized by its high hydrophilicity, which enhances its solubility in physiological fluids. Its chemical formula is , with an average molecular weight of approximately 807.115 g/mol. The compound's structure allows for effective radiographic contrast due to its iodine content, which directly correlates with the degree of density enhancement observed in imaging .
The synthesis of ioversol involves several well-established organic reactions, primarily focusing on the formation of derivatives from isophthalamic acid. The synthesis typically follows these key steps:
Alternative methods have also been explored, including reactions involving 2-bromoethylacetate and potassium carbonate in dimethyl sulfoxide, followed by hydrolysis with sulfuric acid . These methods often require extensive purification steps to eliminate impurities.
Ioversol's molecular structure features a tri-iodinated benzene ring that significantly contributes to its contrast properties. The compound's hydrophilicity is indicated by its log P octanol/water value of -2.98, suggesting it has a strong affinity for water over lipids .
The structural formula can be represented as follows:
Ioversol participates in several chemical reactions that are crucial for its function as a contrast agent:
The mechanism of action of ioversol involves its administration into the vascular system where it opacifies blood vessels:
Ioversol exhibits several notable physical and chemical properties:
Ioversol's primary applications lie within medical imaging:
The development of ioversol emerged from the pursuit of safer radiographic contrast agents with improved patient tolerance profiles. Prior to the 1980s, High-Osmolar Contrast Agents dominated medical imaging, but their ionic nature contributed to significant adverse reactions and patient discomfort. Ioversol was synthesized as part of a new generation of non-ionic contrast media designed to reduce osmolality while maintaining radiopacity [1] [8].
The transition to non-ionic agents represented a paradigm shift in diagnostic radiology. Clinical studies established that ioversol's molecular design—featuring hydrophilic hydroxyl groups distributed around a triiodinated benzene ring—significantly reduced osmotic stress compared to ionic diatrizoate derivatives [1] [9]. Post-approval, ioversol gained international recognition, currently maintaining approval status in over 65 countries and serving as a fundamental tool in modern diagnostic imaging protocols [9].
Table 1: Key Historical Milestones in Ioversol Development
Time Period | Development Phase | Significant Advancements |
---|---|---|
Pre-1980s | Ionic Contrast Agent Era | High-osmolar ionic agents dominated with significant adverse events |
1980s | Non-Ionic Agent Innovation | Synthesis of ioversol's non-ionic monomeric structure |
1989 | Regulatory Approval | FDA approval of Optiray brand for clinical use |
Post-1990 | Global Adoption | Approval expansion to over 65 countries worldwide |
Ioversol occupies a specific classification within iodinated contrast media based on its ionic nature, osmolality, and molecular structure. Understanding this classification framework is essential for appreciating its clinical advantages and applications.
Osmolality Classification: Ioversol is definitively categorized as a Low-Osmolar Contrast Agent. With osmolality values ranging from 502 to 792 mOsm/kg water depending on concentration (Optiray 240 to Optiray 350 formulations), it represents approximately 1.8-2.8 times the osmolality of human plasma (285 mOsm/kg) [1] [7]. This places ioversol in stark contrast to earlier High-Osmolar Contrast Agents (e.g., diatrizoate, iothalamate) that exhibit osmolality 5-8 times greater than plasma. The lower osmolality directly results from its non-ionic structure, which eliminates dissociation into osmotically active ions in solution [7] [8].
Chemical Structure Classification: Chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl) glycolamido]-2,4,6-triiodoisophthalamide (C₁₈H₂₄I₃N₃O₉), ioversol is a non-ionic monomer [6]. This molecular architecture features three iodine atoms (atomic number 53) covalently bound to a benzene ring, providing radiopacity, while six hydroxyl groups contribute to water solubility and reduced chemotoxicity [9]. Unlike ionic dimers (e.g., ioxaglate) or non-ionic dimers (e.g., iodixanol), ioversol's monomeric structure provides an optimal balance between iodine payload and viscosity. The molecular weight of 807.11 g/mol and organically bound iodine content of 47.2% contribute to its radiographic efficacy [2] [6].
Table 2: Classification of Ioversol Relative to Other Contrast Agents
Classification Parameter | Ioversol Category | Comparison to Other Categories |
---|---|---|
Ionic Nature | Non-Ionic | Reduced osmolality vs. ionic agents |
Osmolality | Low-Osmolar (1.8-2.8× plasma) | Higher than iso-osmolar agents (iodixanol) but lower than HOCAs |
Molecular Structure | Monomeric | Simpler structure than dimers, lower viscosity |
Iodine Carriers | Triiodinated Benzene Ring | Standard for modern agents vs. historical mono/diiodinated compounds |
Ioversol has established itself as a versatile agent within contemporary imaging protocols due to its physicochemical properties and diagnostic efficacy. Its role extends across multiple imaging modalities and anatomical regions, enabled by specific concentrations optimized for different clinical requirements.
Computed Tomography Enhancement: Ioversol's primary application lies in contrast-enhanced computed tomography examinations. The degree of tissue enhancement correlates directly with iodine concentration, with Optiray formulations (240, 300, 320, 350 mg I/mL) providing flexibility for diverse clinical scenarios [9]. Higher concentrations (320-350 mg I/mL) are particularly valuable for vascular studies, including CT angiography, where peak vascular opacification occurs within 15-120 seconds post-injection [6]. The agent's diffusion characteristics enable visualization of pathology beyond the vascular compartment—in tissues with disrupted blood-brain barriers, ioversol accumulates in interstitial spaces, improving lesion detection in neurological imaging [6] [8]. The time to maximum contrast enhancement varies by target organ but consistently provides diagnostic quality images critical for detecting abnormalities in parenchymal organs, tumors, and inflammatory conditions.
Angiographic Applications: Ioversol plays a fundamental role in catheter-based angiography across multiple vascular territories. Optiray 320 (320 mg I/mL) is specifically indicated for cerebral arteriography, peripheral arteriography, visceral and renal arteriography, aortography, coronary arteriography, and left ventriculography in adults [2] [6]. Its lower viscosity relative to higher concentration agents facilitates delivery through catheters while maintaining adequate radiopacity. In pediatric populations, Optiray 320 and 350 are approved for angiocardiography, providing essential visualization of congenital cardiac anomalies [2] [6]. The non-ionic nature minimizes endothelial irritation and pain during peripheral injections, improving patient cooperation during complex interventional procedures requiring multiple injections.
Operational and Technological Integration: Beyond its biochemical properties, ioversol's presentation in prefilled syringes (50-125 mL volumes) represents a significant advancement in operational efficiency and safety. These ready-to-use systems minimize microbiological contamination risks—particularly crucial for immunocompromised patients—and reduce medication errors while streamlining workflow in radiology departments [7] [9]. This integration with modern injector systems exemplifies how ioversol has adapted to technological advances in imaging equipment. Furthermore, ioversol's stability across temperature variations and compatibility with pressure injectors make it suitable for advanced techniques like dual-energy CT, where its consistent iodine attenuation profile enables material decomposition algorithms for iodine mapping and virtual non-contrast imaging [7].
The evolution of ioversol continues to reflect advancements in diagnostic imaging. Current research explores its optimization in quantitative imaging biomarkers and perfusion studies, where consistent enhancement patterns provide reliable data for tissue characterization. As imaging paradigms shift toward personalized medicine and reduced resource utilization, ioversol's versatility across concentrations and applications positions it as an enduring component of contrast-enhanced diagnostic strategies.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9